
2-Phenoxyethyl 2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl 2-hydroxypropanoate is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxy group and a hydroxypropanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-hydroxypropanoate typically involves the esterification of 2-phenoxyethanol with 2-hydroxypropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenoxyethyl 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
2-Phenoxyethyl 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with cellular membranes, altering their permeability and affecting cellular functions. Additionally, the hydroxypropanoate moiety can participate in metabolic pathways, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Phenoxyethanol: Known for its use as a preservative and antiseptic.
2-Hydroxypropanoic Acid (Lactic Acid): Commonly used in food and pharmaceutical industries.
Ethyl 2-hydroxypropanoate: Used as a flavoring agent and in the synthesis of other organic compounds.
Uniqueness: 2-Phenoxyethyl 2-hydroxypropanoate stands out due to its combined properties of the phenoxy and hydroxypropanoate groups, making it versatile for various applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit distinct biological activities .
Propriétés
Numéro CAS |
6283-84-7 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-phenoxyethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C11H14O4/c1-9(12)11(13)15-8-7-14-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clé InChI |
QGJQZYMFIIAOQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCCOC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


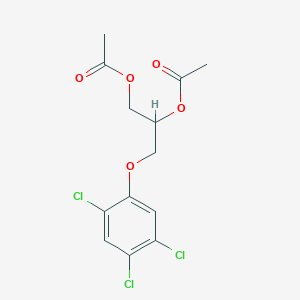
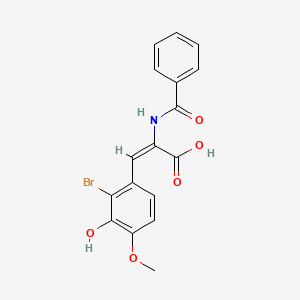

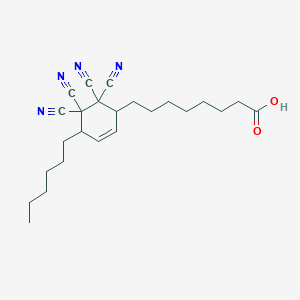
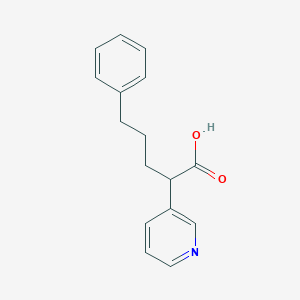
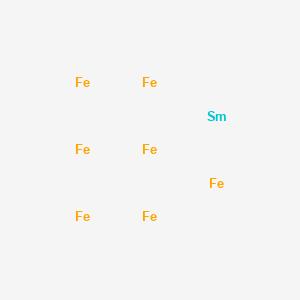
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
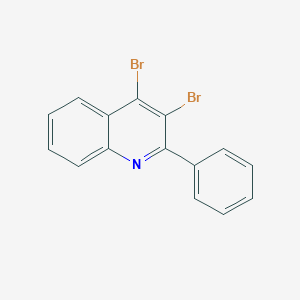
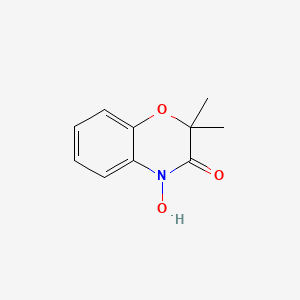
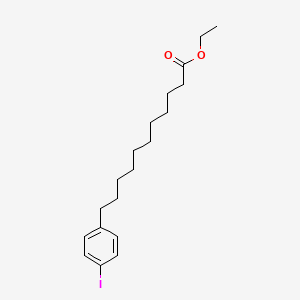
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
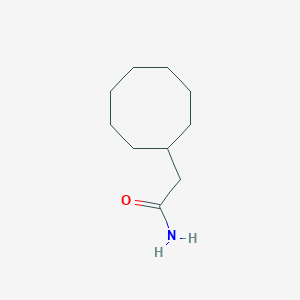

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
